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Compound of Interest

Compound Name:
6-Formyl-2,3-dimethoxybenzoic

acid

Cat. No.: B1212065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups of opianic acid using Fourier-

Transform Infrared (FT-IR) spectroscopy. Through a comparative approach with related

aromatic carboxylic acids, this document offers insights into the vibrational spectroscopy of this

important organic compound. Experimental data is presented to facilitate a clear understanding

of the spectral characteristics of opianic acid and its structural analogs.

FT-IR Spectral Analysis of Opianic Acid
Opianic acid (5,6-dimethoxy-2-formylbenzoic acid) is a key organic molecule with distinct

functional groups that give rise to a characteristic infrared spectrum. The principal functional

groups are a carboxylic acid, an aromatic aldehyde, and two methoxy groups attached to a

benzene ring. The expected FT-IR absorption peaks for opianic acid are a composite of the

vibrational modes of these individual functionalities.

A detailed breakdown of the expected characteristic FT-IR absorption peaks for opianic acid is

presented in Table 1, alongside the experimental data for benzoic acid and phthalic acid for

comparative analysis.
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The following table summarizes the key FT-IR absorption peaks for opianic acid and two

common aromatic carboxylic acids, benzoic acid and phthalic acid. This comparison highlights

the unique spectral features of opianic acid arising from its specific substitution pattern.

Table 1: Comparison of FT-IR Absorption Peaks (cm⁻¹)

Functional
Group

Vibration Mode
Opianic Acid
(Predicted)

Benzoic Acid Phthalic Acid

Carboxylic Acid O-H stretch
3300-2500

(broad)

~3300-2500

(broad)[1]

3000-2500

(broad)

C=O stretch ~1700-1680 ~1685[2] ~1690

C-O stretch ~1300-1200 ~1292[2] ~1285

O-H bend
~950-900

(broad)
~934[2]

Not distinctly

reported

Aromatic

Aldehyde

C-H stretch

(aldehyde)

~2850 and

~2750
N/A N/A

C=O stretch ~1690-1670 N/A N/A

Aromatic Ring C-H stretch ~3100-3000 ~3071[2] ~3100-3000

C=C stretch ~1600-1450
~1600, 1585,

1450

~1590, 1495,

1450

Methoxy Groups
C-H stretch (in

CH₃)
~2960, ~2850 N/A N/A

O-CH₃ stretch
~1275 and

~1030
N/A N/A

Interpretation of Spectral Data
The predicted FT-IR spectrum of opianic acid is expected to show a very broad O-H stretching

band from the carboxylic acid group, spanning from approximately 3300 to 2500 cm⁻¹. This

broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids. The

carbonyl (C=O) stretching region will be complex, with overlapping peaks from the carboxylic
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acid (~1700-1680 cm⁻¹) and the aromatic aldehyde (~1690-1670 cm⁻¹). The presence of two

distinct, albeit overlapping, carbonyl absorptions would be a key identifier for opianic acid.

Furthermore, the characteristic, and often weak, C-H stretching bands of the aldehyde group

around 2850 cm⁻¹ and 2750 cm⁻¹ are expected to be present. The spectrum will also feature

strong C-O stretching bands from the carboxylic acid and the two methoxy groups.

In comparison, benzoic acid exhibits a similar broad O-H stretch and a strong carbonyl

absorption from the carboxylic acid. However, it lacks the aldehyde and methoxy group

absorptions.

Phthalic acid, with its two carboxylic acid groups, also shows a broad O-H stretch. Its carbonyl

absorption region may be broader or show splitting due to the interaction of the two adjacent

carboxylic acid functionalities. It also lacks the characteristic peaks of the aldehyde and

methoxy groups.

Experimental Protocol: FT-IR Analysis of Solid
Samples (KBr Pellet Method)
The following protocol outlines the standard procedure for preparing a solid organic sample for

FT-IR analysis using the potassium bromide (KBr) pellet method.

Materials:

Sample (e.g., Opianic Acid)

Potassium Bromide (KBr), FT-IR grade, dried

Agate mortar and pestle

Pellet press with die set

Spatula

Infrared spectrophotometer

Procedure:
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Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry

FT-IR grade KBr.

Grinding: Add the KBr to an agate mortar and grind it to a fine powder. Add the sample to the

mortar and continue grinding until the mixture is homogeneous and has a fine, consistent

particle size.

Pellet Formation: Transfer a portion of the mixture to the die of a pellet press.

Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample

holder of the FT-IR spectrometer.

Analysis: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400

cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from

the sample spectrum.

Workflow for FT-IR Analysis
The logical flow of conducting an FT-IR analysis, from sample preparation to final spectral

interpretation, is illustrated in the following diagram.
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FT-IR Analysis Workflow
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Caption: Workflow of FT-IR analysis from sample preparation to spectral interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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